molecular formula C24H24N4O2S B11200245 2-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone

2-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B11200245
M. Wt: 432.5 g/mol
InChI Key: KVBVEVVMVLQBTJ-UHFFFAOYSA-N
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Description

2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and drug design .

Preparation Methods

The synthesis of 2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-methoxyphenacyl bromide under reflux conditions in a suitable solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, leading to changes in their function. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE include other imidazo[2,1-b][1,3]thiazole derivatives, such as:

The uniqueness of 2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C24H24N4O2S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C24H24N4O2S/c1-30-21-9-7-18(8-10-21)22-16-28-20(17-31-24(28)25-22)15-23(29)27-13-11-26(12-14-27)19-5-3-2-4-6-19/h2-10,16-17H,11-15H2,1H3

InChI Key

KVBVEVVMVLQBTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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